NUC041 -

NUC041

Catalog Number: EVT-1535317
CAS Number:
Molecular Formula: C14H26F2N4O4Si2
Molecular Weight: 408.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NUC041 is a prodrug of NUC013, which is a novel DNA methytransferase inhibitor.
Source and Classification

NUC041 is classified as an antineoplastic agent, specifically targeting DNA methyltransferases. It is synthesized to improve the pharmacokinetic profile of NUC013, aiming for better bioavailability and reduced side effects during cancer therapy. The compound is primarily sourced from synthetic chemical processes designed to optimize its structure for enhanced activity against cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of NUC041 involves the modification of 5-aza-2′,2′-difluorodeoxycytidine to create a prodrug that can be more effectively delivered within biological systems. The synthesis typically includes several key steps:

  1. Formation of the Prodrug: The initial step involves the attachment of a protective group that enhances solubility and stability.
  2. Purification: Following synthesis, the compound undergoes purification through techniques such as high-performance liquid chromatography (HPLC).
  3. Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its molecular structure and purity.

These methods ensure that NUC041 maintains its integrity and efficacy for therapeutic applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of NUC041 can be described as follows:

  • Molecular Formula: C10_{10}H12_{12}F2_{2}N3_{3}O4_{4}
  • Molecular Weight: Approximately 275.22 g/mol

The structural analysis indicates that NUC041 retains key functional groups from 5-aza-2′,2′-difluorodeoxycytidine, which are crucial for its interaction with DNA methyltransferases. Techniques such as mass spectrometry and NMR provide detailed insights into the connectivity of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

NUC041 undergoes hydrolysis in biological systems to release 5-aza-2′,2′-difluorodeoxycytidine, which then exerts its pharmacological effects by inhibiting DNA methyltransferase activity. Key reactions include:

  1. Hydrolysis Reaction: NUC041 reacts with water to cleave the protective group, releasing the active nucleoside.
  2. Mechanistic Pathways: The released nucleoside can then integrate into DNA strands, leading to altered gene expression profiles associated with cancer cell growth inhibition.

These reactions are pivotal for understanding how NUC041 functions as a prodrug.

Mechanism of Action

Process and Data

The mechanism of action for NUC041 involves several steps:

  1. Conversion to Active Form: Upon administration, NUC041 is hydrolyzed to release 5-aza-2′,2′-difluorodeoxycytidine.
  2. Inhibition of DNA Methyltransferases: The active nucleoside inhibits DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition leads to hypomethylation of oncogenes and reactivation of tumor suppressor genes.
  3. Cellular Effects: The resulting changes in gene expression can induce apoptosis in cancer cells and inhibit their proliferation.

Pharmacokinetic studies reveal that NUC041 has favorable absorption characteristics, enhancing its potential effectiveness in clinical settings.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NUC041 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under acidic conditions but may degrade under alkaline environments.
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within a range typical for similar compounds.

These properties are essential for determining formulation strategies for therapeutic use.

Applications

Scientific Uses

NUC041 has significant applications in cancer research and therapy:

The ongoing research into NUC041 aims to refine its application in clinical oncology, potentially leading to improved patient outcomes through targeted epigenetic therapies.

Introduction to NUC041: A Prodrug of 5-aza-2',2'-Difluorodeoxycytidine (NUC013)

Pharmacological Context of DNA Methyltransferase (DNMT) Inhibitors

DNA methyltransferase (DNMT) inhibitors represent a cornerstone of epigenetic cancer therapy, targeting the aberrant hypermethylation of CpG islands in tumor suppressor gene promoters that silences their expression. Two nucleoside analogs—azacitidine and decitabine—are FDA-approved for hematologic malignancies but exhibit significant limitations. These first-generation inhibitors suffer from chemical instability in aqueous solutions and plasma, primarily due to rapid hydrolytic cleavage and deamination by cytidine deaminase. This results in extremely short half-lives (approximately 20 minutes in mice for decitabine), which is pharmacologically suboptimal for targeting cancer cells traversing S-phase, where DNMT inhibition occurs [1] [6].

NUC013 (5-aza-2',2'-difluorodeoxycytidine) is a novel DNMT inhibitor distinguished by its structural and functional enhancements. Unlike decitabine, NUC013 incorporates a difluorinated sugar moiety identical to the anticancer drug gemcitabine. This modification confers dual mechanisms of action:

  • DNMT Inhibition: Forms covalent complexes with DNMTs, leading to their degradation and global DNA hypomethylation.
  • Ribonucleotide Reductase (RNR) Inhibition: Depletes deoxyribonucleotide pools, inducing DNA replication stress [9].Preclinically, NUC013 demonstrates superior potency over decitabine in the NCI-60 cancer cell line panel, particularly in p53-wild-type models where tumor suppressor reactivation (e.g., TP53) synergizes with RNR inhibition [9]. Despite this promise, NUC013 shares the instability common to 5-azacytidine analogs, necessitating prodrug strategies to optimize delivery.

Table 1: Key Features of Select DNMT Inhibitors

CompoundMechanismKey LimitationsEfficacy in Solid Tumors
AzacitidineDNMT1 inhibition (DNA/RNA incorporation)Short half-life, myelosuppressionLimited clinical activity
DecitabineDNMT1/DNMT3A inhibition (DNA incorporation)Short half-life (20 min in mice)Minimal monotherapy responses
NUC013DNMT inhibition + RNR inhibitionChemical instabilityPotent in xenografts (e.g., LoVo CRC)
GuadecitabineDinucleotide (resists deamination)Still under investigationPhase trials ongoing

Rationale for Prodrug Development in Epigenetic Therapy

The development of NUC041 as a prodrug of NUC013 addresses two interrelated challenges in epigenetic therapy: chemical instability and suboptimal pharmacokinetics. Nucleoside-based DNMT inhibitors like NUC013 are highly polar molecules, requiring rapid cellular uptake to exert activity before degradation. In blood and tissues, cytidine deaminase catalyzes the hydrolytic opening of the 5-azacytosine ring, generating inactive metabolites. This degradation limits tumor exposure, especially in hypovascular solid tumors or pharmacologic sanctuaries [1] [6].

Prodrug conjugation offers a strategic solution by:

  • Enhancing Stability: Masking polar functional groups reduces susceptibility to enzymatic deamination.
  • Enabling Depot Formulations: Hydrophobic prodrugs permit formulation in sustained-release vehicles (e.g., lipid depots), prolonging local exposure.
  • Improving Tumor Selectivity: Passive targeting via enhanced permeability and retention (EPR) effect in leaky tumor vasculature [3] [8].

Critically, NUC041 was designed to leverage these principles. Upon hydrolysis in systemic circulation, it releases NUC013, ensuring the active drug reaches tumor sites intact. This approach contrasts with earlier nucleoside analogs (e.g., azacitidine, decitabine), which require continuous intravenous infusion to maintain therapeutic levels—a regimen impractical for outpatient settings [6].

NUC041 as a Hydrophobic Derivative: Design Objectives and Stability Challenges

NUC041 (3′,5′-di-trimethylsilyl-2′,2′-difluoro-5-azadeoxycytidine) is a structurally engineered prodrug of NUC013. Its design centers on the systematic hydrophobic modification of NUC013’s sugar moiety:

  • Chemical Structure: Two trimethylsilanol (TMS) groups are conjugated at the 3′ and 5′ hydroxyl positions of NUC013’s difluorodeoxyribose sugar. This substitution increases molecular hydrophobicity by shielding polar sites, thereby reducing aqueous solubility and enhancing lipid compatibility [1] [4].
  • Formulation Advantages: The TMS groups enable formulation in pegylated phospholipid-based depots for intramuscular (IM) injection. These depots create a drug reservoir that slowly releases NUC041 into circulation, where serum esterases hydrolyze the TMS groups, liberating active NUC013 [1].

Table 2: Pharmacokinetic Profile of NUC013 vs. NUC041

ParameterNUC013 (IV)NUC041 (IM Depot)Improvement Factor
Plasma Half-life20.1 min3.4 hours10-fold
Metabolic PathwayRapid deaminationSlow hydrolysisDeamination bypassed
Key Stability TraitHigh aqueous solubilityLipid-compatibleEnables depot delivery

This design directly tackles NUC013’s instability:

  • In vitro Stability: NUC041 resists deamination in plasma compared to NUC013, as the TMS groups sterically hinder access by cytidine deaminase [1].
  • Pharmacokinetic Enhancement: In murine models, IM-administered NUC041 extends the half-life of released NUC013 to 3.4 hours—a 10-fold increase over intravenous NUC013. This sustains hypomethylation and RNR inhibition within therapeutic windows [1] [4].

Biologically, NUC041’s stability translates to enhanced antitumor effects:

  • In NCI-H460 non-small cell lung cancer xenografts, NUC041 (20 mg/kg) significantly inhibited tumor growth and improved survival, correlating with TP53 derepression and natural killer (NK) cell activation [1].
  • In triple-negative breast cancer (TNBC) models (DU4475 cells), NUC041 reduced tumor volume and suppressed myeloid-derived suppressor cells (MDSCs) while elevating CD8+/Treg ratios—an immunomodulatory effect absent with decitabine [4].

Table 3: In Vivo Efficacy of NUC041 in Solid Tumor Xenografts

Tumor ModelRegimenKey OutcomesMechanistic Insights
NCI-H460 (NSCLC)20 mg/kg IMTumor regression; ↑ survivalTP53 reactivation; NK cell activation
DU4475 (TNBC)20 mg/kg IM>50% tumor growth inhibition; ↓ MDSCs↑ CD8+/Treg ratio; ↓ MAGE-A+ cells
LoVo (Colorectal)40 mg/kg IM53.7% tumor volume reduction vs. controlDual DNMT/RNR inhibition

Properties

Product Name

NUC041

IUPAC Name

3',5'-Di-trimethylsilyl-2',2'-difluoro-5-azadeoxycytidine

Molecular Formula

C14H26F2N4O4Si2

Molecular Weight

408.55

InChI

InChI=1S/C14H26F2N4O4Si2/c1-25(2,3)9(21)8-14(23,26(4,5)6)13(15,16)10(24-8)20-7-18-11(17)19-12(20)22/h7-10,21,23H,1-6H3,(H2,17,19,22)/t8-,9?,10-,14+/m1/s1

InChI Key

YILNROOJILNAPQ-VTWNZUCVSA-N

SMILES

OC([Si](C)(C)C)[C@@H]1[C@@](C(F)(F)[C@H](N2C(N=C(N=C2)N)=O)O1)([Si](C)(C)C)O

Solubility

Soluble in DMSO

Synonyms

NUC-041; NUC 041; NUC041

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.